Adenosine, N-(1,3-dimethyl-2-butenyl)-, (R)-
Adenosine, N-(1,3-dimethyl-2-butenyl)-, (R)-
Brand Name:
Vulcanchem
CAS No.:
158300-15-3
VCID:
VC0115608
InChI:
InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1
SMILES:
CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
Molecular Formula:
C16H23N5O4
Molecular Weight:
349.38 g/mol
Adenosine, N-(1,3-dimethyl-2-butenyl)-, (R)-
CAS No.: 158300-15-3
Main Products
VCID: VC0115608
Molecular Formula: C16H23N5O4
Molecular Weight: 349.38 g/mol
CAS No. | 158300-15-3 |
---|---|
Product Name | Adenosine, N-(1,3-dimethyl-2-butenyl)-, (R)- |
Molecular Formula | C16H23N5O4 |
Molecular Weight | 349.38 g/mol |
IUPAC Name | (2R,3S,4R)-2-(hydroxymethyl)-5-[6-[[(2R)-4-methylpent-3-en-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
Standard InChI | InChI=1S/C16H23N5O4/c1-8(2)4-9(3)20-14-11-15(18-6-17-14)21(7-19-11)16-13(24)12(23)10(5-22)25-16/h4,6-7,9-10,12-13,16,22-24H,5H2,1-3H3,(H,17,18,20)/t9-,10-,12-,13-,16?/m1/s1 |
Standard InChIKey | BNELRKBQHVNRME-RXORQQCGSA-N |
Isomeric SMILES | C[C@H](C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES | CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Canonical SMILES | CC(C=C(C)C)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Synonyms | N(6)-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine N-(1,3-dimethyl-2-butenyl)adenosine, (S)-enantiomer N-DMB-adenosine |
PubChem Compound | 157816 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume